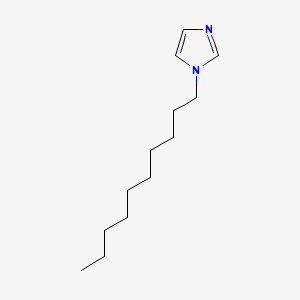

1-Decyl-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-decylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPIOVUNFZBCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187176 | |

| Record name | N-Decylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33529-02-1 | |

| Record name | 1-Decylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33529-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Decylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Decylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-decyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Conventional Alkylation Using Alkyl Halides

The most widely reported method for synthesizing 1-decyl-1H-imidazole involves the nucleophilic substitution of imidazole with 1-bromodecane under basic conditions. Source outlines a scalable industrial process:

Procedure :

-

A mixture of imidazole (1 mol), potassium hydroxide (1.1 mol), and toluene (non-reactive aromatic solvent) is heated to 90°C.

-

1-Bromodecane (0.95 mol) is added dropwise over 3–4 hours to minimize side reactions (e.g., double alkylation).

-

The reaction is maintained at 90°C for 12–24 hours, followed by aqueous extraction to remove inorganic byproducts (e.g., KBr).

-

The organic layer is concentrated, and the product is purified via vacuum distillation (yield: 70–85%) .

Key Parameters :

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 75–115°C | Higher temps reduce reaction time but risk quaternary salt formation |

| Alkyl Halide Stoichiometry | 0.8–1.0 mol/mol imidazole | Excess imidazole minimizes di-alkylation byproducts |

| Solvent | Toluene, xylene | Non-polar solvents improve regioselectivity for N1-alkylation |

This method’s reproducibility and scalability make it a cornerstone for industrial production. However, prolonged reaction times (12–24 hours) and energy-intensive heating limit its efficiency .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates alkylation reactions by enhancing molecular agitation. Source and demonstrate its efficacy for this compound synthesis:

Procedure :

-

Imidazole (1 mol), 1-bromodecane (1 mol), and potassium carbonate (1.2 mol) are mixed without solvent.

-

The mixture is irradiated at 150 W for 10–15 minutes, achieving near-complete conversion.

-

The crude product is washed with water and recrystallized from ethanol (yield: 88–92%) .

Advantages :

-

Time Reduction : 10–15 minutes vs. 12–24 hours in conventional methods.

-

Energy Efficiency : Direct dielectric heating minimizes thermal gradients.

-

Purity : Reduced side products due to rapid, uniform heating .

Comparative Data :

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 24 | 78 | 95 |

| Microwave | 0.25 | 90 | 98 |

Microwave synthesis is ideal for small-scale, high-purity applications but requires specialized equipment .

Solvent-Free and Neat Reaction Conditions

Solvent-free protocols minimize waste and simplify purification. Source describes a modified approach:

Procedure :

-

Imidazole (1 mol) and 1-bromodecane (1 mol) are heated at 100°C for 6–8 hours with vigorous stirring.

-

Potassium hydroxide (1.1 mol) is added incrementally to neutralize HBr.

-

The product is isolated via vacuum filtration and washed with cold hexane (yield: 75–80%) .

Challenges :

-

Viscosity : Prolonged stirring is required to maintain homogeneity.

-

Side Reactions : Higher local temperatures may promote di-alkylation.

Phase Transfer Catalysis (PTC)

Source reports the use of tetraethylammonium bromide (TEAB) as a phase transfer catalyst:

Procedure :

-

Imidazole, 1-bromodecane, TEAB (5 mol%), and aqueous NaOH (50%) are refluxed in dichloromethane for 4–6 hours.

-

The organic layer is separated, dried, and concentrated (yield: 82–85%) .

Mechanism :

TEAB facilitates the transfer of hydroxide ions into the organic phase, enhancing imidazole’s nucleophilicity. This method reduces base requirement but introduces additional purification steps to remove the catalyst .

Comparative Analysis of Synthesis Methods

Efficiency Metrics :

| Method | Temperature (°C) | Time | Yield (%) | Scalability |

|---|---|---|---|---|

| Conventional Alkylation | 90 | 12–24 h | 70–85 | High |

| Microwave | 100–120 | 0.25–0.5 h | 88–92 | Moderate |

| Solvent-Free | 100 | 6–8 h | 75–80 | Moderate |

| Phase Transfer Catalysis | 40–60 | 4–6 h | 82–85 | Low |

Recommendations :

-

Industrial Settings : Conventional alkylation balances cost and scalability.

-

Lab-Scale Synthesis : Microwave methods offer superior speed and purity.

-

Green Chemistry : Solvent-free protocols align with waste-reduction goals but require optimization for broader adoption .

Purification and Characterization

Purification Techniques :

-

Vacuum Distillation : Effective for large-scale production (bp: 172–173°C at 25 Torr) .

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 215–217°C) .

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves trace impurities .

Characterization Data :

Analyse Chemischer Reaktionen

Types of Reactions: 1-Decyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole, including 1-Decyl-1H-imidazole, exhibit significant anticancer properties. For instance, a study reported that imidazole derivatives could induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, compounds similar to this compound were found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2, indicating their potential as novel antitumor agents .

Antifungal and Antibacterial Properties

Research has indicated that imidazole derivatives possess notable antifungal and antibacterial activities. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum bactericidal concentration values suggest that the compound could be utilized in developing new antimicrobial agents .

Cholesterol Biosynthesis Inhibition

In vivo studies involving animal models have illustrated that this compound can significantly lower serum cholesterol levels by inhibiting key enzymes involved in cholesterol synthesis. This property positions it as a candidate for treating hypercholesterolemia and related cardiovascular diseases.

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Cytotoxicity Studies | Demonstrated increased cytotoxicity under acidic conditions (pHe 6.0) against EMT-6 and MGH U1 cells | Highlights potential for targeted cancer therapies |

| Cholesterol Inhibition | Significant reduction in cholesterol levels in male rats after administration of 150 mg/kg | Suggests therapeutic use for hypercholesterolemia |

| Antimicrobial Efficacy | Effective against multiple bacterial strains with MBC values correlating with cytotoxicity thresholds | Indicates dual-use potential as an antibacterial agent |

Wirkmechanismus

The mechanism of action of 1-decyl-1H-imidazole involves its interaction with biological membranes and enzymes. The decyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the imidazole ring can interact with enzyme active sites, inhibiting their function. These interactions contribute to its antimicrobial and antifungal activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Alkylimidazole Homologs

DIM belongs to a homologous series of alkylimidazoles, including:

- 1-Methyl-1H-imidazole (MIM)

- 1-Hexyl-1H-imidazole (HIM)

- 1-Octyl-1H-imidazole (OIM)

Structural and Physicochemical Properties

Increasing chain length correlates with higher hydrophobicity, reducing water solubility but enhancing lipid bilayer interactions. DIM’s decyl chain maximizes this effect, making it more effective in membrane-targeting applications .

Comparison with Other Imidazole Derivatives

1-Methyl-1H-imidazole (MIM) Derivatives

MIM derivatives, such as AZD1480, are potent Jak2 inhibitors (IC₅₀ < 1 µM) . Unlike DIM, MIM’s small size favors kinase active-site binding rather than membrane interactions.

Ethyl 1H-Imidazole-1-Acetate

This derivative (CAS 17450-34-9) features an acetate group, enabling diverse pharmaceutical applications. Its polar ester group contrasts with DIM’s nonpolar chain, resulting in higher water solubility .

Benzimidazole Analogs

Benzimidazoles (e.g., 1-dodecyl-1H-benzimidazol-2(3H)-one) share DIM’s alkyl chain but incorporate a fused benzene ring, altering electronic properties and biological targets .

Data Tables

Table 1: Key Spectroscopic Data for Alkylimidazoles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| DIM | 0.86 (t, CH₃), 4.53 (t, N-CH₂) | 138.24 (NCHN), 46.07 (N-CH₂) |

| HIM | 0.88 (t, CH₃), 4.12 (t, N-CH₂) | 137.0 (NCHN), 47.0 (N-CH₂) |

Table 2: Hazard Profiles

| Compound | GHS Hazard Statements |

|---|---|

| DIM | H315, H319, H335 |

| MIM | H226, H302, H312 |

Biologische Aktivität

1-Decyl-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This compound, characterized by a long alkyl chain, exhibits various pharmacological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a decyl group attached to the imidazole ring. The presence of the long alkyl chain significantly influences its lipophilicity and biological activity.

Overview

The antimicrobial properties of imidazole derivatives are well-documented, with this compound showing effectiveness against various bacterial strains. The lipophilicity of such compounds typically correlates with their antibacterial potency, as longer alkyl chains enhance membrane penetration.

Case Studies and Findings

A study evaluating the antimicrobial activity of several imidazolium salts, including derivatives with varying alkyl chain lengths, indicated that compounds with longer chains exhibited higher efficacy against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| This compound | 22 | E. coli |

| This compound | 25 | B. subtilis |

| This compound | 19 | S. aureus |

These results suggest that this compound possesses significant antibacterial properties, particularly against E. coli and B. subtilis .

Overview

Imidazole derivatives have been explored for their potential anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through various pathways.

Research Findings

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The compound's effectiveness was assessed using MTT assays, revealing a dose-dependent response:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

At higher concentrations (≥100 µM), significant cytotoxicity was observed, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and key biological targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These studies reveal that the compound binds effectively to these receptors, potentially inhibiting their function and contributing to its anticancer effects .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that high doses can lead to adverse effects, including liver toxicity and weight loss in animal models . Therefore, further studies are essential to establish safe dosage levels for therapeutic applications.

Q & A

Q. What experimental methods are recommended for characterizing the purity and structural integrity of 1-Decyl-1H-imidazole?

- Methodological Answer: To confirm purity and structure, use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to verify the imidazole ring and decyl chain positions.

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak at m/z 208.34 (CHN) .

- Refractive Index and Density: Measure experimentally (predicted values: 1.497 and 0.91±0.1 g/cm, respectively) to cross-validate against computational data .

- Chromatography (HPLC/GC): Assess purity by retention time consistency and absence of secondary peaks.

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Methodological Answer: Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Monitor stability via periodic NMR or HPLC to detect hydrolytic or oxidative degradation, especially given its sensitivity to moisture and air .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer:

- Derivatization Strategy: Synthesize analogs by modifying the decyl chain length (e.g., shorter/longer alkyl groups) or introducing substituents on the imidazole ring (e.g., sulfonamides, acyl groups) .

- Biological Assays: Test derivatives for bioactivity (e.g., antimicrobial, enzyme inhibition) using dose-response curves and IC/EC calculations.

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, such as xanthine oxidase or Jak2 kinases .

Q. How should researchers address discrepancies in experimental data, such as conflicting solubility or reactivity results?

- Methodological Answer:

- Controlled Replication: Repeat experiments under standardized conditions (e.g., solvent, temperature) to rule out procedural variability.

- Advanced Characterization: Use X-ray crystallography (via SHELX programs ) to resolve structural ambiguities or confirm polymorphism.

- Data Cross-Validation: Compare results with computational predictions (e.g., LogP for solubility) and literature analogs (e.g., imidazole sulfonamides ).

Q. What computational strategies are effective for predicting the bioactivity and pharmacokinetic properties of this compound analogs?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Study interactions with biological targets (e.g., lipid membranes or enzymes) over time.

- ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate absorption, toxicity, and metabolic stability .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.